molecular formula C3H9ClPb B074069 Trimethyllead chloride CAS No. 1520-78-1

Trimethyllead chloride

Cat. No.: B074069
CAS No.: 1520-78-1
M. Wt: 288 g/mol
InChI Key: HPQRSQFZILKRDH-UHFFFAOYSA-M
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Description

Trimethyllead chloride is an organolead compound with the chemical formula ( \text{C}_3\text{H}_9\text{ClPb} ). It is a member of the trialkyllead family, which includes compounds like triethyllead chloride and triphenyllead chloride . This compound is known for its applications in various fields, including analytical chemistry and environmental science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyllead chloride can be synthesized through the reaction of lead chloride with methylmagnesium chloride or methyl lithium. The reaction typically occurs in an anhydrous ether solution under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of lead chloride with methylating agents. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in a controlled environment to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethyllead chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Triethyllead chloride
  • Triphenyllead chloride
  • Monomethylmercury

Comparison: Trimethyllead chloride is unique due to its specific alkyl group configuration, which influences its reactivity and applications. Compared to triethyllead chloride and triphenyllead chloride, this compound has a higher reactivity in nucleophilic substitution reactions. Monomethylmercury, while also an organometallic compound, has different toxicological properties and environmental behavior .

Properties

IUPAC Name

chloro(trimethyl)plumbane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.ClH.Pb/h3*1H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQRSQFZILKRDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Pb](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClPb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520-78-1
Record name Trimethyllead chloride
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Record name Trimethyllead chloride
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Record name Trimethyllead chloride
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Record name Trimethyllead chloride
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Record name Chlorotrimethylplumbane
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Q & A

Q1: What is known about the toxicity of trimethyllead chloride to aquatic organisms?

A1: [] this compound exhibits significant toxicity to the estuarine bivalve Scrobicularia plana. Studies indicate that trialkyllead compounds, including this compound, are more toxic than their dialkyllead and inorganic lead counterparts. Notably, the toxicity of trialkylleads increases with the length of the alkyl chain. This highlights the ecological risks associated with this compound contamination in aquatic environments. Learn more about this research: .

Q2: How does the solvent environment influence the properties of this compound?

A2: [] The chemical shifts of methyl protons (τ(M–CH3) values) and the coupling constants between methyl protons and the lead atom (JM–CH3 values) in this compound are sensitive to the solvent environment. Research has shown that solvents can be categorized into four groups based on their interaction with this compound: (1) non-coordinating solvents like carbon tetrachloride, (2) typical polar coordinating solvents, (3) aromatic solvents with nitrogen-containing functional groups like pyridine, and (4) alkyl- or halogen-substituted aromatic solvents. This classification helps in understanding the behavior and reactivity of this compound in different solvent systems. Learn more about this research: .

Q3: Are there any established analytical methods for detecting and quantifying this compound in environmental samples?

A3: [] Yes, High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) has emerged as a sensitive and selective method for detecting and quantifying this compound in environmental matrices. This technique offers improved detection limits compared to traditional methods like HPLC coupled with Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES). Learn more about this research: .

Q4: What are the challenges in accurately measuring trialkyllead species like this compound in environmental samples?

A4: [] Accurately measuring this compound and other organolead compounds in environmental samples, such as sediments and biological materials, requires efficient extraction procedures. The presence of other organometallic compounds and matrix effects can interfere with the analysis. Isotope Dilution Analysis (IDA) coupled with HPLC-ICP-MS has been explored to address these challenges, enhancing precision and accuracy in quantifying this compound. Learn more about this research: .

Q5: Can this compound undergo reactions with other organometallic compounds?

A5: [] Yes, this compound has been shown to react with hexamethylditin. [] Additionally, in the presence of methylaluminium dichloride, this compound participates in alkyl group redistribution reactions with other organolead compounds like dimethyllead dichloride and lead chloride. [] These reactions provide insights into the reactivity and potential transformations of this compound in various chemical environments. Learn more about these reactions: and .

Q6: Has the structure of this compound in complex with other compounds been investigated?

A6: [] Yes, research has explored the structure and properties of a this compound complex with methylaluminium dichloride. [] This provides valuable insights into the coordination chemistry of this compound and its potential interactions with other metal-containing species. Learn more about this complex: .

Q7: How is this compound synthesized using radiolabeling techniques?

A7: [] Researchers have developed methods to synthesize 14C-radiolabelled this compound using 14C-methyl iodide as a starting material. This involves either an electrochemical reduction of 14C-methyl iodide at a sacrificial lead cathode or a Grignard reaction followed by alkylation of non-radiolabelled this compound. These techniques allow for the tracking and study of this compound in various systems. Learn more about the synthesis: .

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